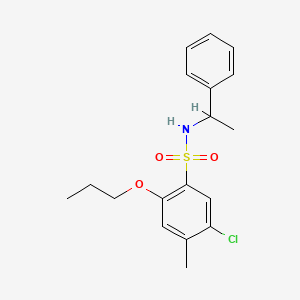

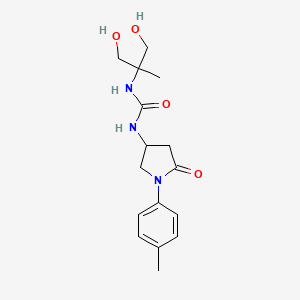

![molecular formula C13H16FN3S B2583935 2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole CAS No. 2034284-35-8](/img/structure/B2583935.png)

2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in the development of new analogs of bioactive heterocyclic compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, is achieved through various synthetic pathways . These compounds are designed and synthesized through a multi-step procedure . Their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring and a piperazine moiety . The benzothiazole ring can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity

Compounds incorporating the benzo[d]thiazole and piperazine scaffolds have been explored for their potential anti-tubercular activities. Notably, derivatives have shown promising anti-mycobacterial potential against Mycobacterium tuberculosis H37Rv strain, with some compounds demonstrating low cytotoxicity and significant therapeutic indexes, indicating potential as new anti-mycobacterial chemotypes (Pancholia et al., 2016).

Antimicrobial Activity

The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial properties. These derivatives have demonstrated significant anti-microbial activity, highlighting the versatility of the benzothiazole piperazine framework in developing new antimicrobial agents (Sathe et al., 2011).

Anticancer Agents

Research has also focused on synthesizing piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol as novel hybrid heterocycles. These compounds have been evaluated for their cytotoxicity towards various human cancer cell lines, with some showing significant activity, suggesting their potential as anticancer agents (Murty et al., 2013).

Antimicrobial and Antifungal Activity

Novel 2-aminobenzothiazoles derivatives have been synthesized and assessed for their antimicrobial and antifungal activities. These compounds have shown good to moderate activity against selected bacterial and fungal strains, underlining the therapeutic potential of benzothiazole derivatives in treating microbial infections (Anuse et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic solutions. These compounds offer high inhibition efficiencies, suggesting their utility in protecting metals from corrosion in industrial applications (Hu et al., 2016).

Zukünftige Richtungen

The future directions for “2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

Wirkmechanismus

Target of Action

Similar compounds such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Similar compounds have been found to exhibit affinity for alpha1-adrenergic receptors . The interaction of these compounds with their targets could lead to changes in cellular signaling pathways, potentially influencing various physiological processes.

Biochemical Pathways

Compounds that interact with alpha1-adrenergic receptors can influence a variety of biochemical pathways, including those involved in cardiac function, hypertension, and various neurological conditions .

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting potential bioavailability .

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various human cancer cell lines .

Eigenschaften

IUPAC Name |

2-[4-(2-fluoroethyl)piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3S/c14-5-6-16-7-9-17(10-8-16)13-15-11-3-1-2-4-12(11)18-13/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPVYORXYJPRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)

![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)

![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)